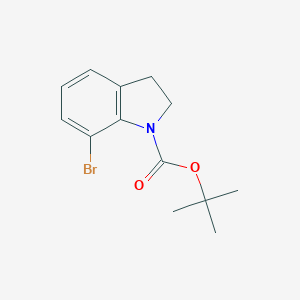

Tert-butyl 7-bromoindoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds has been explored in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also involves in situ hydrolysis of t-butyl esters . Another study describes the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a chemoselective tert-butoxycarbonylation reagent for various substrates . An improved synthesis of a tert-butyl ester with high enantiomeric excess using a modified Pictet-Spengler reaction is also noted . These studies highlight the versatility and efficiency of synthesizing tert-butyl ester compounds, which could be relevant for the synthesis of tert-butyl 7-bromoindoline-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl esters has been the subject of investigation, particularly using crystallographic and computational methods. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction and compared with a DFT-optimized structure . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized and optimized using DFT . These studies provide insights into the molecular geometry and electronic structure of tert-butyl esters, which are crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl esters has been explored through various transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further chemical transformations were performed on this adduct . Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its structure, which includes a lactone moiety and a piperidine ring . These studies demonstrate the potential of tert-butyl esters to participate in a variety of chemical reactions, which could be applicable to tert-butyl 7-bromoindoline-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. The studies that performed DFT analysis on tert-butyl esters provide valuable information on their molecular electrostatic potential and frontier molecular orbitals, which are indicative of their physicochemical properties . These properties are important for predicting the behavior of these compounds in different environments and can guide their application in pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Tert-butyl 7-bromoindoline-1-carboxylate is a chemical compound used in the field of organic chemistry .

Summary of the Application

This compound is used as a starting material in the synthesis of other complex organic compounds . For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Methods of Application or Experimental Procedures

The synthesis of the aforementioned compound involves several steps :

- The key step of this scheme is the introduction of the TBS-protected enyne side chain at the 4-position, achieved through the Horner–Wadsworth–Emmons olefination by using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Results or Outcomes Obtained

The synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate from Tert-butyl 7-bromoindoline-1-carboxylate has been achieved with good yield and selectivity . The newly synthesized compounds were characterized by spectral data .

Use in Molecular Modeling

“Tert-butyl 7-bromoindoline-1-carboxylate” can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

Synthesis of ß-aryl-GABA Analogues

While not directly related to “Tert-butyl 7-bromoindoline-1-carboxylate”, N-Boc-2,5-dihydro-1H-pyrrole, a similar compound, has been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .

Use in Molecular Modeling

“Tert-butyl 7-bromoindoline-1-carboxylate” can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

Synthesis of ß-aryl-GABA Analogues

While not directly related to “Tert-butyl 7-bromoindoline-1-carboxylate”, N-Boc-2,5-dihydro-1H-pyrrole, a similar compound, has been used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .

Safety And Hazards

Propiedades

IUPAC Name |

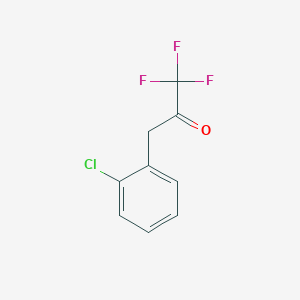

tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLSVTIQYUAATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566395 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-bromoindoline-1-carboxylate | |

CAS RN |

143262-17-3 |

Source

|

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)